molecular formula C28H36Cl2N2O5 B12637763 C28H36Cl2N2O5

C28H36Cl2N2O5

Cat. No.: B12637763
M. Wt: 551.5 g/mol
InChI Key: QEOLXQWIXYBRLN-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H36Cl2N2O5 Chloramphenicol . It is a broad-spectrum antibiotic that was originally derived from the bacterium Streptomyces venezuelae. Chloramphenicol is effective against a wide variety of bacteria and is used to treat serious infections where other antibiotics may not be effective.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloramphenicol can be synthesized through several methods. One common synthetic route involves the reaction of p-nitroacetophenone with glycine to form p-nitrophenylserine . This intermediate is then chlorinated using thionyl chloride to produce p-nitrophenylserine chloride . The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Chloramphenicol typically involves fermentation processes using genetically modified strains of Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Chloramphenicol undergoes several types of chemical reactions, including:

    Oxidation: Chloramphenicol can be oxidized to form .

    Reduction: The nitro group in Chloramphenicol can be reduced to an amine.

    Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reduction is typically carried out using and a .

    Substitution: Nucleophilic substitution reactions often use or other strong bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chloramphenicol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.

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Properties

Molecular Formula

C28H36Cl2N2O5

Molecular Weight

551.5 g/mol

IUPAC Name

ethyl 3-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]propanoate;dihydrochloride

InChI

InChI=1S/C28H34N2O5.2ClH/c1-3-34-26(32)12-10-23-19(2)22-9-11-25(31)24(27(22)35-28(23)33)17-29-21-13-15-30(16-14-21)18-20-7-5-4-6-8-20;;/h4-9,11,21,29,31H,3,10,12-18H2,1-2H3;2*1H

InChI Key

QEOLXQWIXYBRLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3CCN(CC3)CC4=CC=CC=C4)OC1=O)C.Cl.Cl

Origin of Product

United States

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